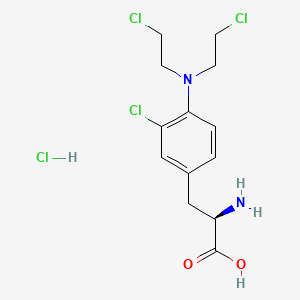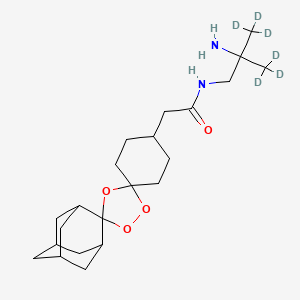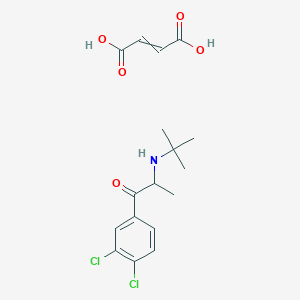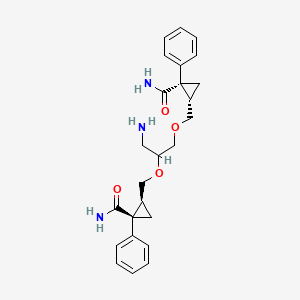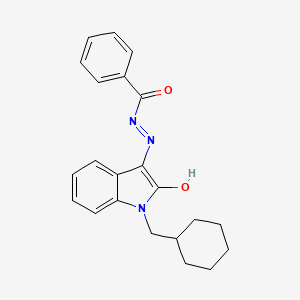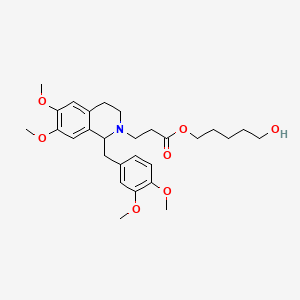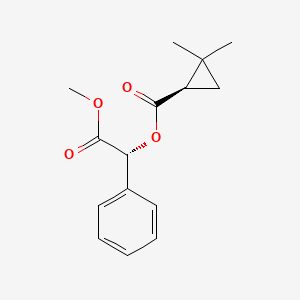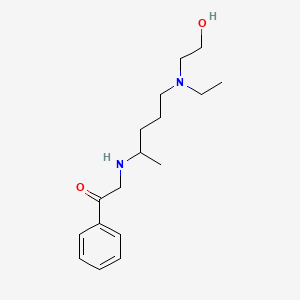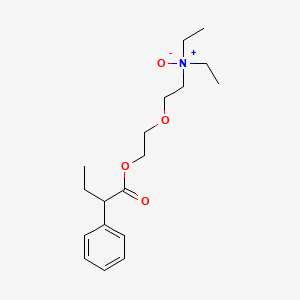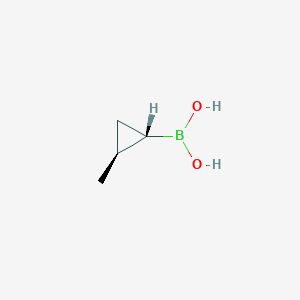
((1S,2S)-2-Methylcyclopropyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,2S)-2-Methylcyclopropyl)boronic acid: is an organoboron compound with the molecular formula C4H9BO2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration of Alkenes: One common method for preparing ((1S,2S)-2-Methylcyclopropyl)boronic acid involves the hydroboration of alkenes. This reaction typically uses borane (BH3) or its derivatives as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Asymmetric Synthesis: Asymmetric synthesis can be employed to obtain the desired enantiomer of this compound. Chiral catalysts or chiral auxiliaries are used to induce chirality in the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: ((1S,2S)-2-Methylcyclopropyl)boronic acid can undergo oxidation reactions to form the corresponding alcohol or ketone. Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate.
Reduction: Reduction of this compound can yield the corresponding alkane. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: This compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups. For example, it can react with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Palladium catalysts, halides, and other electrophiles.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Various substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1S,2S)-2-Methylcyclopropyl)boronic acid is used as a building block in organic synthesis. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for boron-containing biomolecules.
Medicine: this compound has potential applications in medicinal chemistry. It can be used to design boron-containing drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of ((1S,2S)-2-Methylcyclopropyl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with hydroxyl groups, amines, and other nucleophiles to form boronate esters or complexes. These interactions are crucial in its role as a catalyst and in biological systems.
Comparación Con Compuestos Similares
Phenylboronic acid: Another boronic acid with a phenyl group instead of a cyclopropyl group.
Cyclopropylboronic acid: Similar structure but without the methyl group.
Vinylboronic acid: Contains a vinyl group instead of a cyclopropyl group.
Uniqueness: ((1S,2S)-2-Methylcyclopropyl)boronic acid is unique due to its chiral nature and the presence of a cyclopropyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications.
Propiedades
Fórmula molecular |
C4H9BO2 |
|---|---|
Peso molecular |
99.93 g/mol |
Nombre IUPAC |
[(1S,2S)-2-methylcyclopropyl]boronic acid |
InChI |
InChI=1S/C4H9BO2/c1-3-2-4(3)5(6)7/h3-4,6-7H,2H2,1H3/t3-,4-/m0/s1 |
Clave InChI |
DYSMDSGBCAQRLB-IMJSIDKUSA-N |
SMILES isomérico |
B([C@H]1C[C@@H]1C)(O)O |
SMILES canónico |
B(C1CC1C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


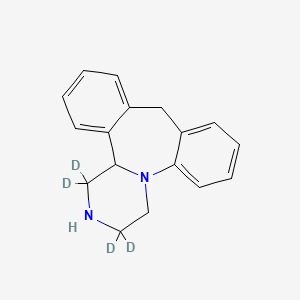

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
